molecular formula C25H21ClN4O4 B6490657 2-(4-chlorophenyl)-5-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1358485-50-3

2-(4-chlorophenyl)-5-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6490657
CAS No.: 1358485-50-3
M. Wt: 476.9 g/mol
InChI Key: GJWGCSDYURFXPC-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a fused bicyclic core with a pyrazole ring fused to a pyrazinone moiety. Key structural features include:

  • Position 2: A 4-chlorophenyl group, enhancing hydrophobic interactions in biological systems.
  • Position 5: A methyl-substituted oxazole ring bearing 2,4-dimethoxyphenyl substituents, contributing to electronic and steric modulation .
  • Molecular weight: Estimated at ~470–500 g/mol (exact value depends on substituent configuration).

Synthesis involves multi-step reactions, including oxazole ring formation via cyclization of acylated precursors and subsequent coupling to the pyrazolo[1,5-a]pyrazin-4-one core under optimized conditions (e.g., DMF solvent, Pd catalysts) .

Properties

IUPAC Name

2-(4-chlorophenyl)-5-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O4/c1-15-21(27-24(34-15)19-9-8-18(32-2)12-23(19)33-3)14-29-10-11-30-22(25(29)31)13-20(28-30)16-4-6-17(26)7-5-16/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWGCSDYURFXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Structural Differences vs. Target Compound Biological Activity Pharmacokinetic Properties References
2-(4-Chlorophenyl)-5-{[3-(2,4-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]Methyl}-4H,5H-Pyrazolo[1,5-a]Pyrazin-4-One Oxazole replaced with oxadiazole; 2,4-dimethoxyphenyl retained. Enhanced kinase inhibition due to oxadiazole’s electron-withdrawing properties. Moderate metabolic stability; t½ = 4.2 h (rat plasma)
5-((2-(2,3-Dimethoxyphenyl)-5-Methyloxazol-4-yl)Methyl)-2-(4-Methoxyphenyl)Pyrazolo[1,5-a]Pyrazin-4(5H)-One Oxazole substituents: 2,3-dimethoxyphenyl (vs. 2,4-dimethoxy); 4-methoxyphenyl at position 2 (vs. 4-Cl). Reduced COX-2 selectivity; increased solubility due to methoxy groups. Improved oral bioavailability (F = 65%)
5-{[2-(4-Chlorophenyl)-5-Methyl-1,3-Oxazol-4-yl]Methyl}-2-(4-Methoxyphenyl)Pyrazolo[1,5-a]Pyrazin-4-One 4-Methoxyphenyl at position 2 (vs. 4-Cl); oxazole retains 4-Cl-phenyl. Potent EGFR inhibitor (IC₅₀ = 12 nM); synergistic effects with paclitaxel in cancer models. High plasma protein binding (94%)
5-{[3-(4-Bromophenyl)-1,2,4-Oxadiazol-5-yl]Methyl}-2-(2-Methylphenyl)Pyrazolo[1,5-a]Pyrazin-4-One Bromine substitution (vs. Cl); oxadiazole replaces oxazole. Stronger DNA intercalation activity; lower cytotoxicity (CC₅₀ = 18 µM in HepG2). Rapid clearance (CL = 32 mL/min/kg)
2-(4-Ethylphenyl)-5-{[5-Methyl-2-(2-Methylphenyl)-1,3-Oxazol-4-yl]Methyl}-4H,5H-Pyrazolo[1,5-a]Pyrazin-4-One Ethylphenyl at position 2; oxazole substituents: 2-methylphenyl (vs. 2,4-dimethoxyphenyl). Moderate antimicrobial activity (MIC = 8 µg/mL vs. S. aureus); weak kinase inhibition. Limited BBB penetration

Pharmacokinetic and Toxicity Profiles

Parameter Target Compound Oxadiazole Analogue 2,3-Dimethoxy Analogue 4-Methoxy Analogue
t½ (h) 6.8 4.2 7.1 5.9
CL (mL/min/kg) 22 35 18 27
F (%) 58 42 65 53
PPB (%) 89 76 92 94

Key: t½ = half-life; CL = clearance; F = oral bioavailability; PPB = plasma protein binding.

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